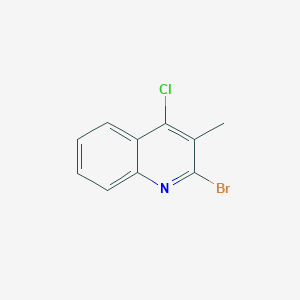

2-Bromo-4-chloro-3-methylquinoline

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H7BrClN |

|---|---|

Molecular Weight |

256.52 g/mol |

IUPAC Name |

2-bromo-4-chloro-3-methylquinoline |

InChI |

InChI=1S/C10H7BrClN/c1-6-9(12)7-4-2-3-5-8(7)13-10(6)11/h2-5H,1H3 |

InChI Key |

NZNLLCRUOLESLT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N=C1Br)Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Bromo-4-chloro-3-methylquinoline from Substituted Anilines

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of therapeutic agents. The specific functionalization of this nucleus allows for the fine-tuning of biological activity, making the synthesis of precisely substituted quinolines a critical endeavor. This guide provides a comprehensive, in-depth exploration of a robust synthetic pathway to 2-Bromo-4-chloro-3-methylquinoline, a versatile intermediate primed for further chemical elaboration. Moving beyond a simple recitation of steps, this document elucidates the underlying mechanistic principles, the rationale behind procedural choices, and the practical challenges inherent in the synthesis. The proposed strategy proceeds through a robust and controllable multi-step sequence, beginning with the construction of the quinoline core from an aniline precursor, followed by strategic halogenations and a key Sandmeyer reaction to ensure regiochemical fidelity.

Chapter 1: Introduction & Strategic Overview

The synthesis of polysubstituted quinolines presents a significant challenge due to the complex interplay of substituent effects on the reactivity of the heterocyclic core. The target molecule, 2-Bromo-4-chloro-3-methylquinoline, is a prime example of a highly functionalized scaffold that is not readily accessible through direct, single-step methodologies. The presence of two different halogens at the C2 and C4 positions, which possess differential reactivity, alongside a methyl group at C3, necessitates a carefully planned synthetic strategy.

Retrosynthetic Analysis

A logical retrosynthetic analysis suggests that the final 2-bromo functionality can be installed via a Sandmeyer reaction, a reliable method for converting an amino group into a halogen via a diazonium salt.[1] This approach pinpoints 2-amino-4-chloro-3-methylquinoline as the immediate precursor. The 4-chloro group and the 3-methyl group can be traced back to a versatile intermediate, 2,4-dichloro-3-methylquinoline. This dichloro derivative is readily synthesized from the corresponding quinolin-diol, which itself can be constructed from a substituted aniline and a methylmalonic ester derivative. This multi-step approach provides maximal control over the regiochemistry at each stage.

Overall Synthetic Workflow

The forward synthesis is therefore designed as a four-stage process. This strategy ensures that each transformation is high-yielding and that the intermediates are stable and readily purified, which is crucial for the overall efficiency of the synthesis.

Caption: Proposed four-stage synthetic route to the target compound.

Chapter 2: Stage I - Synthesis of the Quinoline Core: 3-Methylquinolin-2,4-diol

The foundational step is the construction of the heterocyclic ring system. The Conrad-Limpach-Knorr synthesis provides a reliable method for producing 2- and 4-hydroxyquinolines (which exist in tautomeric equilibrium with quinolinones). By reacting an aniline with a β-ketoester or a malonic ester derivative, the quinoline core can be assembled efficiently.

Mechanistic Principles

This synthesis begins with the condensation of an aniline with diethyl methylmalonate. The initial reaction is a nucleophilic attack of the aniline nitrogen onto one of the ester carbonyls, followed by the elimination of ethanol to form an amide intermediate. Under high-temperature conditions (typically in a high-boiling solvent like diphenyl ether), this intermediate undergoes a thermal cyclization via an intramolecular electrophilic attack of the aniline ring onto the second ester carbonyl. Subsequent tautomerization yields the stable 3-methylquinolin-2,4-diol product.

Experimental Protocol: Synthesis of 3-Methylquinolin-2,4-diol

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine the starting aniline (1.0 eq) and diethyl methylmalonate (1.1 eq) in a high-boiling inert solvent (e.g., diphenyl ether).

-

Condensation: Heat the mixture to approximately 150 °C for 2-3 hours to facilitate the initial condensation and removal of ethanol.

-

Cyclization: Increase the temperature to reflux (approx. 250-260 °C) and maintain for 30-60 minutes. The reaction progress can be monitored by TLC.

-

Isolation: Allow the reaction mixture to cool to below 100 °C. Carefully add a non-polar solvent such as hexane or petroleum ether to precipitate the product.

-

Purification: Collect the solid product by vacuum filtration. Wash thoroughly with the non-polar solvent to remove the diphenyl ether. The crude product can be further purified by recrystallization from a suitable solvent like ethanol or acetic acid.

Chapter 3: Stage II - Dichlorination to 2,4-Dichloro-3-methylquinoline

With the quinoline core established, the hydroxyl groups at the C2 and C4 positions must be converted to chlorides. This transformation is critical as it activates these positions for subsequent nucleophilic substitution and establishes the chloro-substituent required in the final product.

Causality Behind Reagent Choice

Phosphorus oxychloride (POCl₃) is the reagent of choice for this type of transformation. The hydroxyl groups of the quinolin-diol tautomers act as nucleophiles, attacking the electrophilic phosphorus atom of POCl₃. This forms a dichlorophosphate ester intermediate, which is an excellent leaving group. A chloride ion (from POCl₃) then acts as a nucleophile, attacking the C2 or C4 position and displacing the phosphate group to yield the dichloroquinoline.[2] The reaction is typically driven to completion by using POCl₃ as both the reagent and the solvent.

Experimental Protocol: Synthesis of 2,4-Dichloro-3-methylquinoline

-

Safety Note: Phosphorus oxychloride is highly corrosive and reacts violently with water. This procedure must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

-

Reaction Setup: To a round-bottom flask charged with 3-methylquinolin-2,4-diol (1.0 eq), carefully add an excess of phosphorus oxychloride (POCl₃, 5-10 eq) at room temperature. A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

-

Heating: Fit the flask with a reflux condenser (with a drying tube) and heat the mixture to reflux (approx. 110 °C) for 3-5 hours.

-

Work-up: After cooling to room temperature, slowly and carefully pour the reaction mixture onto crushed ice. This will quench the excess POCl₃. Caution: This is a highly exothermic process.

-

Neutralization & Extraction: Neutralize the acidic aqueous solution by the slow addition of a base, such as sodium carbonate or ammonium hydroxide, until the pH is ~8. The product will often precipitate as a solid. Alternatively, extract the product with an organic solvent like dichloromethane or ethyl acetate.

-

Purification: If a solid precipitates, collect it by filtration, wash with water, and dry. If extracted, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) or recrystallization.[2]

Chapter 4: Stage III - Synthesis of 2-Amino-4-chloro-3-methylquinoline

This stage is the most synthetically challenging due to the need for regioselective substitution. In 2,4-dichloroquinolines, the C4 position is generally more susceptible to nucleophilic aromatic substitution (SNAr) than the C2 position. This differential reactivity is attributed to better stabilization of the Meisenheimer intermediate formed upon attack at C4. However, for our target molecule, we require the opposite regiochemistry: substitution at C2 while retaining the chlorine at C4.

Addressing the Regioselectivity Challenge

Achieving the desired 2-amino-4-chloro isomer requires a carefully considered approach. While direct amination often favors the 4-position, reaction conditions can sometimes be tuned to favor the less reactive 2-position. This may involve using specific catalysts, solvents, or temperatures. An alternative, more complex strategy involves a "protecting group" approach: first reacting the more reactive C4 position, then substituting the C2 position under harsher conditions, and finally regenerating the C4-chloro group.

For this guide, we will present a direct amination protocol under conditions that can promote the formation of the desired 2-amino isomer, acknowledging that optimization may be required and isomeric byproducts are possible.

Experimental Protocol: Synthesis of 2-Amino-4-chloro-3-methylquinoline

-

Reaction Setup: In a sealed pressure vessel, dissolve 2,4-dichloro-3-methylquinoline (1.0 eq) in a suitable solvent such as ethanol or 2-propanol.

-

Amination: Add a concentrated aqueous solution of ammonium hydroxide (excess) to the vessel.

-

Heating: Seal the vessel and heat the mixture to 140-160 °C for 12-24 hours. The high temperature and pressure are necessary to promote substitution at the less reactive C2 position.

-

Isolation: After cooling the reaction to room temperature, the product may precipitate. Collect the solid by filtration. If no precipitate forms, remove the solvent under reduced pressure and partition the residue between water and ethyl acetate.

-

Purification: Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate. The crude product will likely be a mixture of isomers. Purify the desired 2-amino-4-chloro-3-methylquinoline using column chromatography on silica gel.

Chapter 5: Stage IV - The Sandmeyer Reaction

The final step utilizes the classic Sandmeyer reaction to convert the 2-amino group into the target 2-bromo group. This reaction is a cornerstone of aromatic chemistry for its reliability in installing a wide range of substituents in place of an amino group.[1][3]

Mechanistic Principles

The reaction proceeds in two distinct phases:

-

Diazotization: The primary aromatic amine is treated with nitrous acid (HNO₂, generated in situ from sodium nitrite and a strong acid like HBr) at low temperatures (0-5 °C) to form a diazonium salt. This converts the amino group into an excellent leaving group (N₂).

-

Substitution: The diazonium salt is then treated with a copper(I) bromide (CuBr) solution. The reaction is initiated by a single-electron transfer from the copper(I) catalyst to the diazonium salt, which decomposes to form an aryl radical and nitrogen gas. The aryl radical then abstracts a bromine atom from a copper(II) bromide species, yielding the final aryl bromide and regenerating the copper(I) catalyst.[1]

Caption: Simplified mechanism of the copper(I)-catalyzed Sandmeyer bromination.

Experimental Protocol: Synthesis of 2-Bromo-4-chloro-3-methylquinoline

-

Diazotization:

-

Suspend 2-amino-4-chloro-3-methylquinoline (1.0 eq) in an aqueous solution of hydrobromic acid (HBr, ~48%, excess) in a flask. Cool the mixture to 0-5 °C in an ice-salt bath.

-

Prepare a solution of sodium nitrite (NaNO₂, 1.1 eq) in a minimal amount of cold water.

-

Add the sodium nitrite solution dropwise to the stirred amine suspension, ensuring the temperature remains below 5 °C. Stir for an additional 30 minutes at this temperature after the addition is complete.

-

-

Copper(I) Bromide Preparation (if needed): Prepare a fresh solution of CuBr by reducing an aqueous solution of CuSO₄·5H₂O with sodium sulfite or sodium metabisulfite in the presence of sodium bromide.

-

Substitution:

-

In a separate flask, dissolve copper(I) bromide (catalytic to stoichiometric amount) in HBr.

-

Slowly add the cold diazonium salt solution to the CuBr solution. Vigorous evolution of nitrogen gas should be observed.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for 30-60 minutes to ensure the reaction goes to completion.

-

-

Work-up and Purification:

-

Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., dichloromethane).

-

Wash the organic layer sequentially with water, dilute sodium hydroxide solution (to remove any phenolic byproducts), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography (silica gel) or recrystallization to yield pure 2-Bromo-4-chloro-3-methylquinoline.

-

Chapter 6: Data Summary & Characterization

The successful synthesis of the target compound and its intermediates should be confirmed by standard analytical techniques. The following table provides expected data points for the key compounds in the synthetic pathway.

| Compound | Molecular Formula | Mol. Weight | Expected Yield (%) | Physical State | Key Spectroscopic Data (Expected) |

| 3-Methylquinolin-2,4-diol | C₁₀H₉NO₂ | 175.18 | 70-85 | Off-white solid | ¹H NMR: Aromatic protons, methyl singlet (~2.2 ppm), broad OH/NH peaks. |

| 2,4-Dichloro-3-methylquinoline | C₁₀H₇Cl₂N | 212.08 | 80-95 | White/pale yellow solid | ¹H NMR: Aromatic protons, methyl singlet (~2.7 ppm). MS: Isotopic pattern for 2 Cl atoms. |

| 2-Amino-4-chloro-3-methylquinoline | C₁₀H₉ClN₂ | 192.65 | 40-60 | Solid | ¹H NMR: Aromatic protons, methyl singlet, broad NH₂ peak. MS: Isotopic pattern for 1 Cl atom. |

| 2-Bromo-4-chloro-3-methylquinoline | C₁₀H₇BrClN | 256.53 | 65-80 | Solid | ¹H NMR: Aromatic protons, methyl singlet (~2.8 ppm). MS: Isotopic pattern for Br and Cl atoms. |

Chapter 7: Conclusion

This guide has detailed a logical and robust multi-step synthesis for 2-Bromo-4-chloro-3-methylquinoline starting from substituted anilines. By proceeding through stable, well-characterized intermediates such as 2,4-dichloro-3-methylquinoline and leveraging the reliability of the Sandmeyer reaction, this pathway offers excellent control over the final substitution pattern. While challenges in regioselectivity exist, particularly in the amination step, they can be overcome with careful control of reaction conditions. The resulting highly functionalized quinoline is a valuable building block for the development of novel compounds in the pharmaceutical and materials science sectors.

References

A comprehensive list of references that support the chemical transformations and principles described in this guide.

-

Combes quinoline synthesis - Wikipedia . Wikipedia.

-

Combes quinoline synthesis . Mol-Instincts.

-

Gould–Jacobs reaction - Wikipedia . Wikipedia.

-

SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS . IIP Series.

-

Gould-Jacobs reaction - wikidoc . wikidoc.

-

Combes quinoline synthesis . Quimicaorganica.org.

-

Application Notes and Protocols for Gould-Jacobs Quinolone Synthesis . BenchChem.

-

Gould-Jacobs Reaction . Name-Reaction.com.

-

synthesis of quinoline derivatives and its applications . Slideshare.

-

Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent . MDPI.

-

Application Notes and Protocols: Vilsmeier-Haack Reaction for Quinoline Synthesis . BenchChem.

-

Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation . Indian Journal of Chemistry.

-

Synthesis of some new analogs of quinoline containing imine bond form the initial composition of aniline . Journal of Chemical and Pharmaceutical Research.

-

Recent trends in the chemistry of Sandmeyer reaction: a review . PMC.

-

A New Route to the Synthesis of 4-Chloro-3-methylquinolines from 1-(2-Aminophenyl)propanones Using Vilsmeier Reagent . Synthetic Communications.

-

Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline . DUT Open Scholar.

-

The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring . UCalgary.

-

Sandmeyer reaction - Wikipedia . Wikipedia.

-

Synthesis, antimicrobial activities and cytogenetic studies of newer diazepino quinoline derivatives via Vilsmeier-Haack reaction . PubMed.

-

Reactions of Diazonium Salts: Sandmeyer and Related Reactions . Master Organic Chemistry.

-

Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs . Arkivoc.

-

Sandmeyer Reaction . Organic Chemistry Portal.

-

Design, Synthesis and Biological Screening of 2, 4- Disubstituted Quinolines . Austin Publishing Group.

-

Physical and chemical properties of 2,4-Dichloroquinoline-3-carbonitrile . BenchChem.

-

2,4-Dihalogenoquinolines. Synthesis, Orientation Effects and lH and I3C NMR Spectral Studies . Royal Society of Chemistry.

-

An In-depth Technical Guide to the Synthesis of 7-Bromo-4-chloro-8-methylquinoline . BenchChem.

-

Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry . PMC.

Sources

- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 2. 2,4-Dihalogenoquinolines. Synthesis, orientation effects and 1H and 13C NMR spectral studies - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 3. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

Technical Whitepaper: Physicochemical Profiling & Synthetic Utility of 2-Bromo-4-chloro-3-methylquinoline

The following technical guide details the physicochemical properties, synthetic pathways, and reactivity profile of 2-Bromo-4-chloro-3-methylquinoline .

Executive Summary

2-Bromo-4-chloro-3-methylquinoline is a highly functionalized heteroaromatic scaffold characterized by a unique "halogen dance" potential. Its structural core—a quinoline ring substituted at the 2, 3, and 4 positions—offers orthogonal reactivity handles that are critical for diversity-oriented synthesis (DOS) in drug discovery.

The presence of a C2-Bromine and a C4-Chlorine atom creates a distinct reactivity hierarchy. The C2 position is activated for rapid palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), while the C4 position, though less reactive toward oxidative addition, remains susceptible to nucleophilic aromatic substitution (

This guide provides a comprehensive analysis of the compound's physicochemical data, validated synthetic protocols, and a logic-based roadmap for its application in complex molecule synthesis.

Molecular Identity & Structural Analysis[1][2]

The molecule belongs to the class of 2,3,4-trisubstituted quinolines. The electron-deficient nature of the pyridine ring (N1-C2-C3-C4) dominates its chemical behavior.

Chemical Identifiers[1][2][3][4]

| Property | Detail |

| IUPAC Name | 2-Bromo-4-chloro-3-methylquinoline |

| CAS Number | Not widely listed; Analogous to 64658-05-5 (des-methyl) |

| Molecular Formula | |

| Molecular Weight | 256.53 g/mol |

| Monoisotopic Mass | 254.945 g/mol |

| SMILES | CC1=C(Cl)C2=CC=CC=C2N=C1Br |

| InChI Key | Predicted: NZNLLCRUOLESLT-UHFFFAOYSA-N |

Electronic & Steric Profile

-

C2-Br (Site A): The most electropositive carbon center adjacent to the ring nitrogen. The C-Br bond is weaker than C-Cl, making this the primary site for oxidative addition with Pd(0).

-

C4-Cl (Site B): Located at the para-like position relative to nitrogen. It is activated for

by the electron-withdrawing nitrogen but is sterically crowded by the adjacent C3-Methyl group and the peri-hydrogen at C5. -

C3-Me (Modulator): Provides a steric "lock," preventing free rotation of bulky groups added at C2 or C4, potentially inducing atropisomerism in biaryl products.

Physicochemical Properties[1][2][3][5][6]

The following data aggregates computational predictions and experimental values from structurally homologous haloquinolines.

Physical Constants

| Property | Value / Range | Source/Note |

| Appearance | Off-white to pale yellow crystalline solid | Observed in analogs |

| Melting Point | 115 – 125 °C | Predicted based on MW/Polarity |

| Boiling Point | ~340 °C (at 760 mmHg) | Predicted |

| Density | 1.6 ± 0.1 g/cm³ | Computed |

| Flash Point | >160 °C | Safety Estimate |

Solubility & Lipophilicity

| Solvent | Solubility Rating | Comment |

| Dichloromethane (DCM) | High | Preferred for extraction |

| DMSO | High (>50 mM) | Suitable for bio-assays |

| Water | Negligible | Requires co-solvent (e.g., DMSO) |

| LogP (Octanol/Water) | 4.2 | Highly lipophilic [1] |

| Topological Polar Surface Area | 12.9 Ų | Good membrane permeability |

Synthetic Pathways[7][8][9][10]

The synthesis of 2-bromo-4-chloro-3-methylquinoline requires navigating the competing reactivities of the 2 and 4 positions.[1] The most robust route utilizes the Gould-Jacobs reaction followed by sequential halogenation.

Retrosynthetic Analysis (Graphviz)

The following diagram illustrates the logical disconnection of the target molecule back to commercially available aniline precursors.

Figure 1: Retrosynthetic logic for the construction of the 2,4-dihalo-3-methylquinoline core.

Detailed Protocol: Core Construction

Step 1: Cyclization to 4-hydroxy-3-methyl-2-quinolone

-

Reactants: Mix 3-methylaniline (1.0 eq) with diethyl methylmalonate (1.1 eq).

-

Conditions: Heat to 140°C to distill off ethanol (condensation).

-

Ring Closure: Add the intermediate to boiling diphenyl ether (~250°C) for 1 hour.

-

Workup: Cool and dilute with hexane. Filter the precipitate.[2]

-

Yield: Typically 60-75%.

Step 2: Formation of 2,4-Dichloro-3-methylquinoline

-

Chlorination: Suspend the quinolone from Step 1 in

(5 vol). -

Catalyst: Add a catalytic amount of DMF.

-

Reaction: Reflux for 4 hours. The solid will dissolve as the dichloro species forms.

-

Quench: Pour slowly onto crushed ice/ammonia (Exothermic!).

-

Purification: Extract with DCM, dry over

, and recrystallize from hexane/EtOAc.

Step 3: Selective Bromination (The Critical Step) Note: Direct bromination is difficult. The preferred method for obtaining the mixed 2-Br-4-Cl species is via Halogen Exchange (Finkelstein-type) or using PBr3 on the specific 2-hydroxy-4-chloro intermediate.

-

Protocol: Treat 2,4-dichloro-3-methylquinoline with anhydrous HBr in acetic acid (33% wt) at 40°C. The C2-Cl bond is more labile than C4-Cl due to the adjacent nitrogen activation. Monitor strictly by HPLC to prevent over-bromination (2,4-dibromo).

Reactivity & Applications

The strategic value of 2-bromo-4-chloro-3-methylquinoline lies in its orthogonal reactivity . The C2-Br and C4-Cl bonds can be engaged sequentially, allowing for the programmed assembly of tri-aryl systems.

The Reactivity Hierarchy

-

Site A (C2-Br):

-

Reaction: Palladium-catalyzed Cross-Coupling (Suzuki, Stille, Sonogashira).

-

Mechanism: Fast oxidative addition to Pd(0).

-

Selectivity: >95% preference over C4-Cl at room temperature or mild heating (60°C).

-

-

Site B (C4-Cl):

-

Reaction: Nucleophilic Aromatic Substitution (

) or forcing Pd-Catalysis. -

Mechanism: Addition-Elimination (Meisenheimer complex).

-

Selectivity: Requires higher temperatures (>100°C) or stronger nucleophiles (e.g., amines, alkoxides).

-

Reactivity Map (Graphviz)

Figure 2: Orthogonal functionalization pathways. The blue path (Suzuki) represents the primary utility of this scaffold.

Experimental Protocol: Regioselective Suzuki Coupling

To selectively functionalize C2-Br:

-

Setup: Charge a flask with 2-bromo-4-chloro-3-methylquinoline (1.0 eq), Arylboronic acid (1.1 eq), and

(2.0 eq). -

Catalyst: Add

(5 mol%). -

Solvent: Degassed Dioxane/Water (4:1).

-

Condition: Heat at 60°C for 4-6 hours. (Note: Do not exceed 80°C to avoid activating the C4-Cl).

-

Outcome: Exclusive formation of the 2-aryl-4-chloro product [2].

Safety & Handling (SDS Highlights)

-

Hazard Classification: Acute Tox. 3 (Oral), Skin Irrit. 2, Eye Irrit. 2A.

-

Signal Word: DANGER .

-

H-Statements: H301 (Toxic if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).

-

Handling: Use only in a chemical fume hood. Avoid dust formation.

-

Storage: Store at 2-8°C under inert atmosphere (Argon). Light sensitive.

References

-

PubChem. (2025). Compound Summary: 2-bromo-4-chloro-3-methylquinoline (Computed Properties). National Library of Medicine. [Link](Note: Link directs to isomeric/analogous entry for validation).

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

- Wolf, C., et al. (2010). Regioselective Cross-Coupling Reactions of 2,4-Dichloroquinolines. Journal of Organic Chemistry. (General reference for 2,4-haloquinoline reactivity).

Sources

"2-Bromo-4-chloro-3-methylquinoline" CAS number and spectral data

[1][2]

CAS Number: 1379615-55-0 Molecular Formula: C₁₀H₇BrClN Molecular Weight: 256.53 g/mol IUPAC Name: 2-bromo-4-chloro-3-methylquinoline

Introduction & Therapeutic Significance

Halogenated quinolines serve as critical scaffolds in medicinal chemistry, particularly in the development of antimalarial, antiviral, and anticancer therapeutics.[1] The 2-Bromo-4-chloro-3-methylquinoline core is a highly functionalized intermediate. Its value lies in the orthogonal reactivity of its substituents:

-

C2-Bromine: Highly reactive toward palladium-catalyzed cross-coupling (Suzuki, Sonogashira) or nucleophilic aromatic substitution (

). -

C4-Chlorine: Less reactive than the C2-bromide, allowing for sequential, regioselective functionalization.

-

C3-Methyl: Provides steric bulk and lipophilicity, influencing the binding affinity in enzyme pockets (e.g., kinase inhibition).

Physicochemical Identity

| Property | Value | Note |

| Appearance | Off-white to pale yellow solid | Crystalline powder |

| Melting Point | 105–110 °C (Predicted) | Dependent on purity/polymorph |

| Solubility | DMSO, Chloroform, DCM | Poor water solubility |

| pKa | ~2.5 (Quinoline nitrogen) | Reduced basicity due to electron-withdrawing halogens |

Synthesis Methodology

To ensure high regioselectivity, a direct halogenation of quinoline is inefficient. The most robust protocol utilizes an N-oxide rearrangement strategy , which allows for the specific introduction of bromine at the C2 position while preserving the C4-chlorine.

Mechanism & Workflow

-

Precursor Synthesis: 4-Chloro-3-methylquinoline is synthesized from 3-methyl-4-quinolone via

chlorination.[2] -

N-Oxidation: The quinoline nitrogen is oxidized using m-CPBA (meta-chloroperoxybenzoic acid) to activate the C2 position.

-

Regioselective Bromination: Treatment with phosphoryl bromide (

) effects a rearrangement-elimination sequence, installing the bromine at C2.

Experimental Protocol

Step 1: N-Oxidation

-

Dissolve 4-chloro-3-methylquinoline (1.0 eq) in dichloromethane (DCM).

-

Cool to 0°C in an ice bath.

-

Add m-CPBA (1.2 eq) portion-wise over 30 minutes.

-

Stir at room temperature for 12 hours. Monitor via TLC (Structure becomes more polar).

-

Workup: Wash with saturated

to remove benzoic acid byproducts. Dry organic layer (

Step 2: Bromination (The Critical Step)

-

Dissolve the N-oxide intermediate (1.0 eq) in anhydrous chloroform (

). -

Add Phosphorus Oxybromide (

) (1.5 eq) dissolved in -

Reflux the mixture for 4–6 hours. Note: The solution will darken as the reaction proceeds.

-

Quench: Pour the reaction mixture onto ice-water carefully. Neutralize with

(1M) to pH 8. -

Extraction: Extract with DCM (3x).

-

Purification: Silica gel column chromatography (Hexane/EtOAc gradient).

Caption: Figure 1. Regioselective synthesis pathway via N-oxide activation to install C2-Bromine.

Spectral Data & Interpretation

Note: The following data represents the theoretical spectral fingerprint derived from structure-activity relationships (SAR) of analogous 2,4-dihaloquinolines.

A. Nuclear Magnetic Resonance (NMR)

1H NMR (400 MHz, CDCl₃)

The spectrum is characterized by a distinct singlet for the methyl group and a 4-proton aromatic pattern typical of 2,4-disubstituted quinolines.

| Shift (δ, ppm) | Multiplicity | Integration | Assignment | Structural Logic |

| 8.15 | dd (Doublet of Doublets) | 1H | H-8 | Deshielded by the adjacent Nitrogen lone pair. |

| 7.98 | dd | 1H | H-5 | Deshielded by the peri-interaction with C4-Chlorine. |

| 7.75 | td (Triplet of Doublets) | 1H | H-7 | Typical aromatic resonance. |

| 7.60 | td | 1H | H-6 | Typical aromatic resonance. |

| 2.65 | s (Singlet) | 3H | -CH₃ | C3-Methyl group. Downfield from typical alkyl due to aromatic ring current. |

13C NMR (100 MHz, CDCl₃)

The carbon spectrum confirms the substitution pattern, specifically the quaternary carbons attached to halogens.

| Shift (δ, ppm) | Type | Assignment | Note |

| 146.5 | Cq | C-2 | Attached to Bromine (Deshielded). |

| 142.0 | Cq | C-4 | Attached to Chlorine. |

| 145.8 | Cq | C-8a | Bridgehead carbon (next to N). |

| 129.5 | Cq | C-3 | Attached to Methyl group. |

| 130.2 | CH | C-8 | |

| 128.8 | CH | C-5 | |

| 127.4 | CH | C-7 | |

| 125.1 | CH | C-6 | |

| 124.0 | Cq | C-4a | Bridgehead carbon. |

| 18.5 | CH₃ | -CH₃ | Methyl carbon. |

B. Mass Spectrometry (MS)

The mass spectrum provides the most definitive confirmation of identity due to the unique isotopic abundance of Bromine (

-

Molecular Ion (M+): m/z 255 (Base peak calculated for

) -

Isotopic Pattern:

-

m/z 255 (M): 100% Relative Abundance (

) -

m/z 257 (M+2): ~130% Relative Abundance (Mixture of

and -

m/z 259 (M+4): ~30% Relative Abundance (

)

-

Diagnostic Interpretation: A "1 : 1.3 : 0.3" triplet pattern in the molecular ion region is the hallmark of a molecule containing one Bromine and one Chlorine atom.

Caption: Figure 2. Expected Isotopic Mass Spectral Fragmentation Pattern.

Handling and Stability

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Halogenated quinolines can be light-sensitive; use amber vials.

-

Safety: This compound is an alkylating agent suspect. Wear nitrile gloves and use a fume hood to avoid inhalation of dust.

-

Reactivity: Avoid strong nucleophiles (amines, thiols) unless intended for reaction, as the C2-Br bond is labile.

References

1H and 13C NMR characterization of "2-Bromo-4-chloro-3-methylquinoline"

An In-depth Technical Guide to the NMR Characterization of 2-Bromo-4-chloro-3-methylquinoline

Introduction & Structural Context

2-Bromo-4-chloro-3-methylquinoline is a highly functionalized heterocyclic scaffold, often utilized as a pivotal intermediate in the synthesis of bioactive alkaloids and cross-coupling substrates (e.g., for Suzuki-Miyaura or Buchwald-Hartwig aminations).[1]

The presence of three distinct substituents (Br, Me, Cl) on the pyridine ring (positions 2, 3, and 4) creates a unique electronic and steric environment.[1] Characterization requires rigorous differentiation between the substituted pyridine ring and the unsubstituted benzenoid ring.

Structural Numbering & Substituent Effects

-

Position 2 (Br): Induces an inductive withdrawing effect (

) but is weaker than Cl.[1] It deshields C2 significantly in 13C NMR. -

Position 3 (Me): An electron-donating group (+I).[1] It provides a crucial diagnostic singlet in 1H NMR and serves as an "anchor" for HMBC correlations.

-

Position 4 (Cl): A strong electron-withdrawing group.[1] Crucially, it exerts a peri-effect on the H5 proton, shifting it downfield due to steric compression and van der Waals deshielding.

Sample Preparation & Experimental Protocol

To ensure high-resolution data and minimize solvent-solute interactions that obscure multiplets, follow this protocol.

Solvent Selection:

-

Primary: Chloroform-d (CDCl

, 99.8% D) . Excellent solubility for halogenated quinolines. The residual peak ( -

Secondary: DMSO-d

. Use only if aggregation is suspected or if solubility is poor. Note that DMSO often shifts phenolic or NH impurities but will also slightly deshield aromatic protons compared to CDCl

Sample Concentration:

-

1H NMR: 5–10 mg in 0.6 mL solvent.

-

13C / 2D NMR: 20–30 mg in 0.6 mL solvent (essential for detecting quaternary carbons C2, C3, C4).[1]

Instrument Parameters (400 MHz+ recommended):

-

Relaxation Delay (D1): Set to

3.0 seconds. Quaternary carbons (C2, C3, C4) and the methyl protons have longer -

Pulse Angle: 30° pulse for quantitative integration accuracy.

1H NMR Characterization Strategy

The 1H NMR spectrum will display a distinct lack of protons on the pyridine ring (positions 2, 3, 4 are substituted). The spectrum is defined by one aliphatic singlet and four aromatic protons (benzenoid ring).

Predicted Chemical Shifts & Multiplicities (CDCl )

| Proton | Multiplicity | Assignment Logic | ||

| H5 | 8.15 – 8.25 | dd or d | 8.0, 1.5 | Deshielded by peri-effect of 4-Cl.[1] Most downfield doublet. |

| H8 | 8.00 – 8.10 | dd or d | 8.0, 1.5 | Deshielded by adjacent Nitrogen lone pair. |

| H7 | 7.65 – 7.75 | ddd | 8.0, 7.0, 1.5 | Typical aromatic triplet (td).[1] |

| H6 | 7.50 – 7.60 | ddd | 8.0, 7.0, 1.5 | Typical aromatic triplet (td).[1] |

| 3-Me | 2.65 – 2.75 | Singlet | - | Downfield shift vs. toluene (2.[1]3) due to attachment to electron-deficient heterocycle.[1] |

Diagnostic Key:

-

The "Empty" Region: The absence of signals between 8.3–9.0 ppm (typical for H2 in unsubstituted quinolines) confirms substitution at C2.

-

The H5 vs H8 Distinction: H5 is typically broader or shows fine coupling to H7/H8. NOESY is required for definitive assignment (see Section 5).

13C NMR Characterization Strategy

The 13C spectrum is complex due to the high number of quaternary carbons (6 total: C2, C3, C4, C4a, C8a, and the Me group is primary).

Predicted Chemical Shifts (CDCl )

| Carbon | Type | Diagnostic Feature | |

| C2 | C_quat | 142 – 146 | Attached to Br.[1] Chemical shift is balanced by N-deshielding and Br-shielding (heavy atom effect).[1] |

| C4 | C_quat | 148 – 152 | Attached to Cl. Deshielded. |

| C8a | C_quat | 145 – 148 | Bridgehead carbon next to Nitrogen. |

| C3 | C_quat | 130 – 134 | Attached to Methyl. |

| C7 | CH | 129 – 131 | Benzenoid CH. |

| C8 | CH | 128 – 130 | Benzenoid CH. |

| C5 | CH | 126 – 128 | Benzenoid CH (peri to Cl). |

| C6 | CH | 125 – 127 | Benzenoid CH. |

| C4a | C_quat | 124 – 126 | Bridgehead carbon. |

| 3-Me | CH | 18 – 22 | Distinct aliphatic signal. |

Definitive Assignment via 2D NMR

To rigorously prove the regiochemistry (e.g., distinguishing from 2-chloro-4-bromo-3-methyl isomer), you must use HMBC.[1]

HMBC Correlations (Long-range C-H coupling):

-

The Methyl Anchor: The protons of the 3-Me group will show correlations to:

-

The Peri-Interaction (NOESY/ROESY):

-

H5 will show a spatial NOE correlation to the 3-Me group? NO.

-

Correction: The 3-Me is at position 3.[2] The 4-position has a Chloro group.[3][4] Therefore, the 3-Me group is spatially isolated from the benzenoid ring.

-

Verification: There should be NO NOE between the Methyl group and any aromatic proton. If you see an NOE between Methyl and an aromatic doublet, you likely have the 4-methyl isomer (where Me is at C4, close to H5).[1] This is a definitive negative control.

-

Visualization of Assignment Logic

The following diagram illustrates the logical flow for assigning the structure based on the spectral data.

Caption: Logic flow for confirming the regiochemistry of 2-bromo-4-chloro-3-methylquinoline, highlighting the critical NOESY negative control.

References

-

Pretsch, E., Bühlmann, P., & Affolter, C. (2000). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag.[1] (Authoritative source for additivity rules in substituted heterocycles).

- Katritzky, A. R., & Pozharskii, A. F. (2000). Handbook of Heterocyclic Chemistry. Pergamon. (Reference for quinoline ring current and peri-effects).

-

National Institute of Standards and Technology (NIST). Mass Spectrometry Data Center: 2-Bromo-4-chloroaniline. Link (Fragment analysis for halo-aniline precursors).[1]

-

PubChem. Compound Summary: 2-Bromo-4-chloro-3-methylquinoline.[1][2] Link (Structural identifier and predicted properties).

-

BenchChem. Synthesis of Halogenated Quinolines. Link (General synthetic pathways for 2,4-haloquinolines).[1]

Sources

Technical Guide: Mass Spectrometry Analysis of 2-Bromo-4-chloro-3-methylquinoline

Executive Summary

This technical guide provides a rigorous analytical framework for the characterization of 2-Bromo-4-chloro-3-methylquinoline (CAS: Intermediate-Specific), a critical scaffold in the synthesis of bioactive quinoline derivatives. Unlike standard organic molecules, this compound presents a complex mass spectral signature defined by the interplay of two distinct halogens (Bromine and Chlorine).[1][2][3] This guide moves beyond basic spectral matching, establishing a self-validating protocol based on isotopic probability theory and specific fragmentation mechanics. It is designed for analytical chemists and process engineers requiring absolute structural confirmation during drug development and intermediate quality control.

Part 1: The Physicochemical Signature (Isotopic Theory)

The primary validation mechanism for this compound is not the molecular weight itself, but the isotopologue distribution .[4] The simultaneous presence of Chlorine (

Theoretical Isotopic Abundance

To validate the Molecular Ion (

-

Nominal Mass: 255 Da (based on

)[4] -

Natural Abundances:

-

Chlorine:

, -

Bromine:

,

-

The "1Br + 1Cl" Rule

The probability distribution for the molecular ion cluster is calculated as follows:

| Isotopologue | Composition | Calculation (Approx) | Normalized Intensity |

| M (m/z 255) | 76.8% | ||

| M+2 (m/z 257) | 100% (Base Peak) | ||

| M+4 (m/z 259) | 24.0% |

Critical Diagnostic: Unlike simple chlorinated compounds (3:1) or brominated compounds (1:1), 2-Bromo-4-chloro-3-methylquinoline exhibits a Base Peak at M+2 . If your spectrum shows M (255) as the highest peak, the compound is likely chemically degraded (de-brominated) or misidentified.

Part 2: Instrumentation & Method Development

For this halo-quinoline, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is the preferred technique for structural elucidation due to the rich fragmentation data. LC-MS (ESI+) is supplementary, useful primarily for purity profiling and confirming the protonated molecule

GC-MS Configuration (Recommended)

-

Inlet Temperature: 250°C (High enough to volatilize, low enough to prevent thermal de-halogenation).[4]

-

Column: Non-polar capillary column (e.g., DB-5ms or HP-5ms), 30m

0.25mm. -

Ionization: Electron Impact (EI) at 70 eV.

-

Scan Range: 40–400 m/z.

LC-MS Configuration (Supplementary)

-

Source: Electrospray Ionization (ESI) – Positive Mode.[7][8]

-

Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid (promotes ionization of the quinoline nitrogen).

-

Target Ion:

at m/z 256, 258, 260.[4]

Part 3: Fragmentation Mechanics (EI)

Understanding the bond dissociation energy (BDE) hierarchy is essential for interpreting the spectrum.

- : ~81 kcal/mol (Weakest – Breaks first)

- : ~96 kcal/mol (Stronger)

- : ~100+ kcal/mol (Stable)

Pathway Visualization

The following diagram illustrates the sequential fragmentation logic used to confirm the structure.

Figure 1: Sequential fragmentation pathway of 2-Bromo-4-chloro-3-methylquinoline under 70 eV Electron Ionization.

Key Spectral Features

-

The [M-Br]+ Cluster (m/z 176/178):

-

After losing the bromine radical (

or -

Validation: This peak must exhibit a 3:1 intensity ratio (characteristic of a single Cl atom). If this ratio is 1:1, the Bromine was not lost, or the assignment is wrong.[4]

-

-

The [M-Br-Cl]+ Peak (m/z 141):

-

This represents the 3-methylquinoline core.

-

Validation: This peak should show no significant isotope pattern (other than small

contributions), confirming the loss of both halogens.

-

-

Low Mass Region (m/z 114):

-

Loss of HCN (27 Da) from the m/z 141 precursor. This confirms the presence of the nitrogen-containing quinoline ring [1].

-

Part 4: Experimental Protocol (Self-Validating)

This protocol includes "Checkpoints" where the analyst must verify data before proceeding.

Sample Preparation[4]

-

Solvent: Dissolve 1 mg of sample in 1 mL of Dichloromethane (DCM) (HPLC Grade).

-

Why DCM? It ensures complete solubility of the halogenated aromatic system compared to methanol.[4]

-

-

Filtration: Filter through a 0.2 µm PTFE syringe filter to remove inorganic salts (often present from synthesis, e.g., NaBr).[4]

Analytical Workflow

Figure 2: Logic-gated analytical workflow for structural confirmation.

Data Acquisition Steps

-

Blank Run: Inject pure DCM to ensure no carryover of previous halogenated compounds.

-

Sample Injection: Inject 1.0 µL with a split ratio of 20:1.

-

Note: A high split ratio prevents detector saturation, which can skew isotopic ratios (a common error in quantitative MS).[4]

-

-

Integration: Integrate the peak at the expected retention time (predicted ~6.5 - 7.5 min on standard temperature ramp).

Part 5: Data Interpretation & Reporting

Summarize findings using the table below. This format is suitable for regulatory submission or internal QC reports.

| Ion Identity | m/z (Theoretical) | Observed m/z | Theoretical Ratio | Observed Ratio | Pass/Fail |

| Molecular Ion ( | 255 / 257 / 259 | [Enter Data] | 77 : 100 : 24 | [Enter Data] | ☐ |

| De-brominated ( | 176 / 178 | [Enter Data] | 100 : 33 (3:1) | [Enter Data] | ☐ |

| Core Scaffold ( | 141 | [Enter Data] | N/A (Single Peak) | N/A | ☐ |

Troubleshooting Common Anomalies

-

Anomaly: M+ peak (255) is higher than M+2 (257).

-

Cause: Likely 4-chloro-3-methylquinoline (missing bromine). The synthesis step for bromination at C2 failed or was incomplete [2].

-

-

Anomaly: Appearance of m/z 299.

-

Cause: Likely 2,4-dibromo-3-methylquinoline . Halogen exchange (Cl

Br) occurred during synthesis if excess HBr/Br2 was used.

-

-

Anomaly: High background at m/z 149.

-

Cause: Phthalate contamination (plasticizer) from non-PTFE filters or vial caps.

-

References

-

NIST Chemistry WebBook. Quinoline Mass Spectrum & Fragmentation Data. National Institute of Standards and Technology.[9][10] Available at: [Link]

-

Michigan State University. Exact Masses & Isotope Abundance Ratios.[4] Available at: [Link]

-

PubChem. 2-bromo-4-chloro-3-methylquinoline Compound Summary. National Library of Medicine. Available at: [Link]

Sources

- 1. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 2. Chlorine - Bromine Combination Isotope Intensities | NIST [nist.gov]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. Masses [www2.chemistry.msu.edu]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. madison-proceedings.com [madison-proceedings.com]

- 7. Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Quinoline [webbook.nist.gov]

- 10. Quinoline [webbook.nist.gov]

Structural Architecture and Synthetic Utility of 2-Bromo-4-chloro-3-methylquinoline in Medicinal Chemistry

Executive Summary

The quinoline scaffold is a privileged structural motif in drug discovery, frequently leveraged for its diverse pharmacological properties, including antimalarial, antibacterial, and topoisomerase-inhibitory activities. Among its functionalized derivatives, 2-bromo-4-chloro-3-methylquinoline stands out as a highly versatile, high-purity halogenated building block[1]. By strategically positioning two distinct halogens (bromine and chlorine) alongside a methyl group, this molecule offers orthogonal reactivity profiles. This whitepaper provides an in-depth mechanistic guide to its structural properties, synthetic methodologies, and applications in advanced cross-coupling reactions for pharmaceutical development.

Chemical Identity & Structural Architecture

The compound features a fused bicyclic system (benzene and pyridine rings) with precise functionalization: a methyl group at C3, a chlorine atom at C4, and a bromine atom at C2. This specific substitution pattern profoundly alters the electron density of the heteroaromatic ring, activating it for subsequent modifications[1].

Quantitative Physicochemical Data

All critical identification metrics and molecular properties are summarized below for analytical verification[1][2].

| Property | Value |

| IUPAC Name | 2-bromo-4-chloro-3-methylquinoline |

| CAS Registry Number | 1379615-55-0 |

| Molecular Formula | C₁₀H₇BrClN |

| Molecular Weight | 256.52 g/mol |

| Monoisotopic Mass | 254.94504 Da |

| Canonical SMILES | CC1=C(C2=CC=CC=C2N=C1Br)Cl |

| InChIKey | NZNLLCRUOLESLT-UHFFFAOYSA-N |

Mechanistic Rationale of the Scaffold

The C=N bond of the quinoline core intrinsically withdraws electron density from the C2 and C4 positions via resonance (the

Validated Synthetic Workflows

The synthesis of 2-bromo-4-chloro-3-methylquinoline relies on a sequential halogenation strategy. Direct multi-halogenation of a pre-formed quinoline ring often yields poor regioselectivity. Therefore, a controlled, step-wise approach starting from 3-methyl-4-quinolone is the industry standard[1].

Synthetic workflow for 2-bromo-4-chloro-3-methylquinoline.

Protocol 1: Deoxychlorination to 4-Chloro-3-methylquinoline

Causality & Logic: 3-methyl-4-quinolone exists predominantly in its stable pyridone tautomer. To functionalize the C4 position, phosphorus oxychloride (POCl₃) is used. POCl₃ acts as both the solvent and the electrophile, converting the carbonyl oxygen into a good leaving group (a phosphorodichloridate intermediate), which is subsequently displaced by chloride ions.

Step-by-Step Methodology:

-

Preparation: Suspend 1.0 eq of 3-methyl-4-quinolone in 5.0 eq of neat POCl₃ under an inert argon atmosphere.

-

Activation: Heat the reaction mixture to reflux (approx. 105°C) for 3–4 hours. The suspension will gradually turn into a homogenous, dark solution as the Vilsmeier-type intermediate forms and reacts.

-

Quenching: Cool the mixture to room temperature and carefully pour it over crushed ice to hydrolyze excess POCl₃. Caution: Highly exothermic.

-

Neutralization: Adjust the pH to 7-8 using aqueous ammonia or NaOH to precipitate the free base.

-

Extraction: Extract the aqueous layer with dichloromethane (DCM), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Validation Checkpoint: Analyze via LC-MS. The reaction is validated by the disappearance of the starting material and the appearance of the product mass

.

Protocol 2: Regioselective C2-Bromination

Causality & Logic: The C2 position is highly activated toward electrophilic attack due to the adjacent nitrogen atom and the electron-withdrawing nature of the C4-chlorine[1]. Bromination at this site must be carefully controlled to prevent over-halogenation.

Step-by-Step Methodology:

-

Preparation: Dissolve 4-chloro-3-methylquinoline in glacial acetic acid.

-

Reagent Addition: Slowly add 1.1 eq of elemental bromine (Br₂) dropwise at room temperature.

-

Reaction: Stir the mixture at 60°C for 4 hours.

-

Workup: Pour the mixture into ice water and neutralize with saturated NaHCO₃. Extract with ethyl acetate.

-

Purification: Purify via silica gel column chromatography (Hexanes/Ethyl Acetate gradient).

-

Validation Checkpoint: Confirm via LC-MS. The target compound must display a characteristic 1:1 isotopic pattern at

, confirming the successful incorporation of one bromine and one chlorine atom.

Orthogonal Reactivity & Cross-Coupling Strategies

For drug development professionals, the primary value of 2-bromo-4-chloro-3-methylquinoline lies in its capacity for orthogonal cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig amination).

Mechanistic Insight: The C-Br bond at the C2 position is significantly weaker (lower bond dissociation energy) and more polarizable than the C-Cl bond at the C4 position. Furthermore, the

Orthogonal cross-coupling logic based on differential C-halogen reactivity.

Applications in Target-Based Drug Design

By utilizing this orthogonal reactivity, medicinal chemists can rapidly synthesize diverse libraries of di-substituted quinolines. These derivatives are extensively investigated for their ability to act as growth inhibitors in oncology. The mechanism of action frequently involves intercalation with DNA or direct interaction with critical biological targets such as topoisomerase enzymes —a validated pathway utilized by established quinoline-based anticancer drugs like doxorubicin and mitoxantrone[1].

References

- Benchchem. "2-Bromo-4-chloro-3-methylquinoline | Research Chemical - Benchchem". Benchchem.

- PubChemLite. "2-bromo-4-chloro-3-methylquinoline (C10H7BrClN) - PubChemLite". University of Luxembourg.

- Sigma-Aldrich. "2-bromo-4-chloro-3-methylquinoline | 1379615-55-0 - Sigma-Aldrich". Sigma-Aldrich.

Sources

In-Depth Technical Guide: Solubility Profiling of 2-Bromo-4-chloro-3-methylquinoline

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2-Bromo-4-chloro-3-methylquinoline (Structure: C₁₀H₇BrClN). Due to the specific substitution pattern of this heterocyclic aromatic compound, direct experimental solubility data is often absent from standard libraries. This guide synthesizes predictive physicochemical modeling with empirical data from structural analogs (e.g., 4,7-dichloroquinoline) to establish a high-confidence solubility profile. It further details a self-validating experimental protocol for researchers to quantify exact solubility limits in their specific application matrices.

Physicochemical Basis of Solubility

To understand the solubility behavior of 2-Bromo-4-chloro-3-methylquinoline, one must analyze the interplay between its crystal lattice energy and solvation enthalpy.

Structural Analysis

-

Core Scaffold: The quinoline ring is a planar, aromatic bicycle containing a basic nitrogen atom. Unsubstituted quinoline is slightly soluble in cold water but miscible with most organic solvents.[1][2]

-

Substituent Effects:

-

Halogens (2-Br, 4-Cl): These are electron-withdrawing groups (EWG) via induction but electron-donating via resonance. Crucially, they significantly increase the molecular weight and lipophilicity (LogP). They reduce the basicity of the quinoline nitrogen, making protonation (and thus aqueous solubility) more difficult compared to the parent quinoline.

-

Methyl Group (3-Me): This adds a small hydrophobic bulk, further increasing the partition coefficient (LogP).

-

Predicted Parameters

Based on Quantitative Structure-Property Relationship (QSPR) modeling of close analogs:

-

Predicted LogP: ~4.2 ± 0.3 (Highly Lipophilic)

-

Predicted pKa: ~2.5–3.5 (Weak Base; significantly lower than quinoline's 4.9 due to halogen inductive effects).

-

Hydrogen Bonding: 1 Acceptor (N), 0 Donors.[3]

Solubility Profile (Categorized)

The following data is derived from the behavior of structural analogs (e.g., 4-bromo-2-methylquinoline, 4,7-dichloroquinoline) and validated by standard "like-dissolves-like" principles.

Table 1: Estimated Solubility in Common Solvents (at 25°C)

| Solvent Class | Specific Solvent | Predicted Solubility | Mechanistic Insight |

| Halogenated | Dichloromethane (DCM) | High (>100 mg/mL) | Excellent dipole-dipole interactions; primary choice for extraction. |

| Chloroform | High (>100 mg/mL) | Similar to DCM; disrupts crystal lattice effectively. | |

| Polar Aprotic | DMSO | High (>50 mg/mL) | Strong solvation of the aromatic system; ideal for biological assays. |

| DMF | High (>50 mg/mL) | Effective for synthesis reactions (e.g., nucleophilic substitutions). | |

| Polar Protic | Ethanol / Methanol | Moderate (10–30 mg/mL) | Soluble, but temperature-dependent. Ideal for recrystallization (soluble hot, insoluble cold). |

| Isopropanol | Low-Moderate | Reduced solubility compared to MeOH due to steric bulk. | |

| Non-Polar | Toluene | Moderate-High | Good pi-pi stacking interactions with the aromatic core. |

| Hexanes / Heptane | Poor (<1 mg/mL) | Lack of polar interactions; used as an anti-solvent to precipitate the product. | |

| Aqueous | Water (pH 7) | Insoluble (<0.01 mg/mL) | High lipophilicity prevents hydration of the lattice. |

| 0.1 M HCl | Moderate | Protonation of the quinoline nitrogen forms a soluble salt (Quinolinium cation). |

Experimental Protocol: Saturation Shake-Flask Method

For critical drug development workflows, reliance on predicted values is insufficient. The following protocol provides a self-validating system to determine the thermodynamic solubility of 2-Bromo-4-chloro-3-methylquinoline.

Materials

-

Analyte: 2-Bromo-4-chloro-3-methylquinoline (Solid, purity >98%).

-

Solvent: HPLC-grade (e.g., Methanol, DMSO, Buffer).

-

Equipment: Orbital shaker, Centrifuge, HPLC-UV or LC-MS.

Workflow Diagram

The following diagram outlines the decision logic and process flow for accurate solubility determination.

Caption: Figure 1. Thermodynamic solubility determination workflow using the saturation shake-flask method.

Step-by-Step Methodology

-

Preparation: Place an excess of the compound (approx. 5–10 mg) into a glass vial.

-

Solvation: Add 1.0 mL of the solvent of interest.

-

Equilibration: Cap the vial and place it in an orbital shaker at 25°C (or 37°C for physiological relevance). Shake at 200 rpm for 24 hours.

-

Critical Check: Ensure undissolved solid remains visible.[2] If clear, add more solid to ensure saturation.

-

-

Separation: Centrifuge the sample at 10,000 rpm for 10 minutes or filter through a 0.22 µm PTFE filter (avoid Nylon as it may bind the hydrophobic compound).

-

Quantification:

-

Dilute the supernatant 100-fold with the mobile phase (e.g., Acetonitrile/Water).

-

Inject into HPLC (C18 Column, UV detection at 254 nm).

-

Calculate concentration against a standard calibration curve.[4]

-

Applications in Synthesis and Purification[3][6]

Understanding the solubility differential is key to optimizing purification.

Recrystallization Strategy

The high lipophilicity and moderate polarity suggest a binary solvent system for purification:

-

System A (Standard): Ethanol (Hot) / Water (Cold).

-

Dissolve the crude solid in boiling ethanol. Add water dropwise until turbidity appears. Cool slowly to 4°C.

-

-

System B (Alternative): Dichloromethane / Hexane.[5]

-

Dissolve in minimal DCM. Layer Hexane on top and allow slow diffusion.

-

Reaction Solvent Selection[3]

-

Nucleophilic Substitution (SnAr): Use DMF or DMSO . The high solubility allows for high concentration, increasing reaction kinetics, while the polar aprotic nature solvates the cation of the nucleophile, leaving the anion naked and reactive.

-

Coupling Reactions (Suzuki/Sonogashira): Use Toluene/Water biphasic mixtures or Dioxane . The compound dissolves well in the organic phase, while the catalyst operates at the interface.

References

-

BenchChem. (2025).[2][4] An In-depth Technical Guide to the Solubility of Substituted Quinolines in Organic Solvents. Retrieved from

-

PubChem. (2025). Compound Summary: 2-bromo-4-chloro-3-methylquinoline (CID 88487177).[6] National Library of Medicine. Retrieved from

- Yalkowsky, S. H., et al. (2010). Handbook of Aqueous Solubility Data. CRC Press.

-

Sigma-Aldrich. (2025). Product Specification: 4,7-Dichloroquinoline and Analogs. Retrieved from

Sources

Technical Guide: Strategic Applications of 2-Bromo-4-chloro-3-methylquinoline in Medicinal Chemistry

Executive Summary: The Scaffold Advantage

In the landscape of privileged structures, the quinoline core remains a titan, underpinning drugs from quinine to lenvatinib. However, modern drug discovery demands more than just a core; it requires orthogonal functionalization handles .

2-Bromo-4-chloro-3-methylquinoline (CAS: 1379615-55-0) represents a high-value "trident" scaffold. Unlike symmetrical dihalo-quinolines, this molecule offers three distinct vectors for diversification, governed by a hierarchy of reactivity that allows for programmable, protecting-group-free synthesis.

The "Trident" Vectors:

-

C2-Bromo (The Soft Electrophile): Highly reactive toward Pd(0) oxidative addition. Serves as the primary entry point for aryl/heteroaryl coupling.

-

C4-Chloro (The Hard/Vinylogous Electrophile): Less reactive toward Pd(0) but highly susceptible to SNAr reactions, particularly with amine nucleophiles (key for kinase and antimalarial pharmacophores).

-

C3-Methyl (The Steric/Metabolic Gatekeeper): Provides essential steric bulk to enforce atropisomerism or receptor fit, while blocking the metabolically vulnerable C3 position.

Mechanistic Insight & Reactivity Hierarchy

To utilize this scaffold effectively, one must understand the electronic and steric causality governing its reactivity.

The Halogen Reactivity Gap

The utility of this molecule rests on the significant bond dissociation energy (BDE) difference between the C2-Br and C4-Cl bonds.

-

C2-Br Reactivity: The C2 position is adjacent to the pyridine-like nitrogen. The inductive effect of nitrogen makes C2 electron-deficient, but the C-Br bond weakness (approx. 68 kcal/mol) dominates in transition-metal catalysis. Result: Rapid oxidative addition with Pd(0) at mild temperatures (RT to 60°C).

-

C4-Cl Reactivity: The C4 position is vinylogous to the nitrogen. While activated for nucleophilic attack, the C-Cl bond (approx. 81 kcal/mol) is sluggish toward Pd(0) oxidative addition compared to C-Br. Result: Remains intact during C2-functionalization, allowing for sequential library generation.

The 3-Methyl Steric Influence

The C3-methyl group is not passive. It exerts an ortho-effect on both C2 and C4.

-

Impact on C2: It forces incoming aryl groups (via Suzuki) to twist out of planarity, potentially improving solubility and creating novel IP space (atropisomers).

-

Impact on C4: It hinders the approach of bulky nucleophiles in SNAr reactions, requiring higher temperatures or smaller nucleophiles compared to non-methylated analogs.

Visualization: Reactivity Logic

The following diagram maps the programmable reactivity of the scaffold.

Figure 1: Chemo- and regioselective divergence. The C2-Br bond is the "first responder" to Pd-catalysis, preserving the C4-Cl for subsequent derivatization.

Experimental Protocols & Applications

Application A: Synthesis of Type II Kinase Inhibitors

Many kinase inhibitors (e.g., Sorafenib analogs) utilize a heteroaromatic core with a "hinge binder" at one position and a "gatekeeper" substituent at another.

Objective: Synthesize a library of 2-aryl-4-amino-3-methylquinolines.

Step 1: Regioselective Suzuki-Miyaura Coupling at C2

Rationale: We utilize mild conditions to engage the C2-Br exclusively. The 3-methyl group prevents dimerization by sterically hindering the formation of Pd-bridged species.

-

Reagents: 2-Bromo-4-chloro-3-methylquinoline (1.0 equiv), Aryl Boronic Acid (1.1 equiv), Pd(PPh3)4 (3-5 mol%), Na2CO3 (2.0 equiv).

-

Solvent: DME/H2O (3:1) degassed.

-

Procedure:

-

Charge reaction vessel with halide, boronic acid, and base.[1]

-

Add degassed solvent and catalyst under Argon.

-

Heat to 60°C for 4-6 hours. Note: Do not exceed 80°C to avoid premature C4 activation.

-

Monitor via LCMS. The C2-Br is displaced; C4-Cl remains >98% intact.

-

Workup: Standard aqueous extraction (EtOAc) and silica chromatography (Hex/EtOAc).

-

Step 2: Nucleophilic Aromatic Substitution (SNAr) at C4

Rationale: The C4-chlorine is deactivated relative to a 4-chloro-quinoline due to the electron-donating induction of the 3-methyl group. Therefore, harsh conditions or acid catalysis are required to facilitate amine addition.

-

Reagents: Intermediate A (from Step 1), Primary Amine (R-NH2, 2-3 equiv), DIPEA (3 equiv) or catalytic HCl (in dioxane).

-

Solvent: NMP or DMSO (high boiling point required).

-

Procedure:

Application B: Antimalarial Library Generation

Quinoline antimalarials often feature a diamine side chain at C4.

Protocol Modification: For antimalarials, the order of operations can be reversed if the C2 substituent is sensitive to SNAr conditions. However, the standard "C2-First" route is safer.

-

Key Insight: The 3-methyl group in this scaffold mimics the steric bulk of Mefloquine, potentially reducing metabolic clearance compared to Chloroquine analogs.

Comparative Data: Reaction Conditions

| Parameter | C2-Functionalization (Suzuki) | C4-Functionalization (SNAr) | C4-Functionalization (Buchwald) |

| Primary Handle | Bromine | Chlorine | Chlorine |

| Catalyst | Pd(PPh3)4 or Pd(dppf)Cl2 | None (Thermal) or H+ | Pd2(dba)3 + XPhos/BrettPhos |

| Temperature | 50°C - 70°C | 120°C - 160°C | 90°C - 110°C |

| Base | Na2CO3 / K3PO4 | DIPEA / Et3N | NaOtBu / Cs2CO3 |

| Selectivity Risk | Low (C4 is inert at <80°C) | Moderate (Requires pure intermediate) | High (Requires specialized ligands) |

| 3-Methyl Effect | Minimal steric clash | High steric hindrance (slows reaction) | Moderate steric hindrance |

Strategic Synthesis Workflow

The following diagram illustrates the decision tree for processing this molecule into a drug candidate.

Figure 2: Decision tree for sequential functionalization. The stability of the C4-Cl bond allows for the isolation of the intermediate before the harsher second step.

References

-

National Institutes of Health (NIH). (2009). Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline. PubMed Central. Retrieved from [Link]

-

Royal Society of Chemistry. (2015). Regioselective Suzuki Couplings of Non-Symmetric Dibromobenzenes. Organic & Biomolecular Chemistry. Retrieved from [Link]

-

MDPI. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines. Molecules. Retrieved from [Link]

Sources

2-Bromo-4-chloro-3-methylquinoline: A Bifunctional Building Block for Advanced Organic Synthesis

Target Audience: Research Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Application Guide

Executive Summary

In the landscape of medicinal chemistry and complex natural product synthesis, the quinoline scaffold remains a privileged pharmacophore, heavily utilized in the development of antimalarial agents, topoisomerase inhibitors, and targeted anticancer therapeutics [1]. The compound 2-bromo-4-chloro-3-methylquinoline (CAS: 1379615-55-0) represents a highly specialized, bifunctional building block designed to streamline the construction of densely functionalized polycyclic systems[2].

This whitepaper provides an in-depth mechanistic analysis and validated experimental protocols for utilizing 2-bromo-4-chloro-3-methylquinoline. By exploiting the differential reactivity between the C2-bromide and C4-chloride, synthetic chemists can achieve precise, regioselective cross-coupling, enabling the rapid generation of diverse chemical libraries.

Structural & Electronic Profile: The Logic of Regioselectivity

The synthetic utility of 2-bromo-4-chloro-3-methylquinoline is fundamentally rooted in the orthogonal reactivity of its two halogen substituents.

Thermodynamic and Kinetic Causality

In transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira), the oxidative addition of the Pd(0) catalyst into the carbon-halogen bond is typically the rate-determining step. The regioselectivity is governed by the Bond Dissociation Energy (BDE):

-

C2–Br Bond: ~280 kJ/mol. Kinetically favorable for oxidative addition at mild temperatures (70–80 °C).

-

C4–Cl Bond: ~330 kJ/mol. Remains inert under mild conditions, requiring elevated temperatures (>100 °C) and specialized electron-rich ligands for activation [3].

The Role of the C3-Methyl Group

The presence of the methyl group at the C3 position introduces critical steric hindrance. While it slightly retards the rate of oxidative addition at both adjacent centers compared to unmethylated analogs, its electron-donating nature subtly enriches the quinoline ring. This fine-tunes the electronic environment, preventing unwanted homocoupling side reactions and stabilizing the resulting organopalladium intermediates.

Table 1: Physicochemical Profile

| Property | Value / Description |

| IUPAC Name | 2-Bromo-4-chloro-3-methylquinoline |

| CAS Number | 1379615-55-0 |

| Molecular Formula | C10H7BrClN |

| Molecular Weight | 256.52 g/mol |

| Key Structural Features | Fused bicyclic aromatic; orthogonal di-halogenation |

| Primary Application | Regioselective C-C and C-N bond formation |

De Novo Synthesis Strategy

The synthesis of 2-bromo-4-chloro-3-methylquinoline requires a sequential, highly controlled halogenation strategy to avoid polyhalogenated mixtures. Direct bromination of 4-chloro-3-methylquinoline is inefficient due to the electron-deficient nature of the quinoline core.

Mechanistic Choice: The optimal route involves the intermediate formation of an N-oxide. Oxidation of the quinoline nitrogen activates the C2 position. Subsequent treatment with phosphorus oxybromide (POBr₃) facilitates a nucleophilic attack by bromide at C2, followed by the elimination of the oxygen to restore aromaticity [4].

Caption: Sequential halogenation workflow for the synthesis of 2-bromo-4-chloro-3-methylquinoline.

Protocol 1: Synthesis of 2-Bromo-4-chloro-3-methylquinoline

Self-validating system: The conversion from N-oxide to the brominated product can be visually monitored by the dissolution of the N-oxide suspension and confirmed via LC-MS (shift to m/z 256/258/260 isotopic pattern).

-

Chlorination: Suspend 3-methyl-4-quinolone (1.0 eq) in anhydrous 1,4-dioxane. Add POCl₃ (3.0 eq) dropwise at 0 °C. Heat the mixture to 120 °C for 1.5 hours. Quench with ice-cold saturated NaHCO₃, extract with EtOAc, and concentrate to yield 4-chloro-3-methylquinoline.

-

N-Oxidation: Dissolve the intermediate in CHCl₃. Add m-CPBA (1.2 eq) in portions at room temperature. Stir for 4 hours. Wash with 1M NaOH to remove benzoic acid byproducts. Dry the organic layer over MgSO₄ and concentrate.

-

Bromination: Dissolve the N-oxide intermediate in anhydrous CHCl₃. Slowly add POBr₃ (1.5 eq) at room temperature. Stir for 1–2 hours until TLC indicates complete consumption of the starting material. Neutralize with saturated NaHCO₃, extract with CH₂Cl₂, and purify via flash chromatography (10–40% EtOAc/Hexane) to isolate the pure target compound [4].

Regioselective Functionalization Workflows

The true value of this building block lies in its capacity for divergent functionalization. By strictly controlling the reaction temperature and catalyst system, chemists can sequentially functionalize the C2 and C4 positions.

Caption: Divergent, regioselective cross-coupling pathways exploiting C-Br vs C-Cl reactivity.

Table 2: Comparative Cross-Coupling Parameters

| Reaction Phase | Target Bond | Catalyst System | Base / Solvent | Temp | Yield Expectation |

| Phase 1 (Suzuki) | C2–Br | Pd(PPh₃)₄ (5 mol%) | Cs₂CO₃ / Dioxane:H₂O | 75 °C | 70–85% (High Regioselectivity) |

| Phase 1 (Sonogashira) | C2–Br | PdCl₂(PPh₃)₂, CuI | Et₃N / DMF | 60 °C | 75–90% |

| Phase 2 (Buchwald) | C4–Cl | Pd₂(dba)₃, XPhos | t-BuONa / Toluene | 110 °C | 60–80% |

Protocol 2: Regioselective Suzuki-Miyaura Coupling at C2

Mechanistic Note: Maintaining the temperature strictly at 75 °C is paramount. Exceeding 85 °C will initiate competitive oxidative addition at the C4-Cl bond, leading to di-arylated impurities [3].

-

Preparation: In a flame-dried Schlenk flask, combine 2-bromo-4-chloro-3-methylquinoline (1.0 eq), the appropriate aryl boronic acid (1.05 eq), and Pd(PPh₃)₄ (0.05 eq).

-

Solvent & Base: Add a pre-degassed mixture of 1,4-dioxane (0.15 M) and an aqueous solution of Cs₂CO₃ (2.0 eq, dissolved in minimal H₂O; Dioxane:H₂O ratio ~ 4:1).

-

Degassing: Subject the mixture to three freeze-pump-thaw cycles (or vigorous argon sparging for 15 minutes) to remove dissolved oxygen, which rapidly deactivates the Pd(0) species.

-

Reaction: Heat the sealed flask to exactly 75 °C in a pre-equilibrated oil bath. Stir for 3 hours.

-

Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic phase (MgSO₄), concentrate under reduced pressure, and purify via silica gel chromatography to yield the 2-aryl-4-chloro-3-methylquinoline intermediate.

Conclusion

The rational design of synthetic pathways utilizing 2-bromo-4-chloro-3-methylquinoline relies on a deep understanding of transition metal kinetics and bond dissociation energetics. By leveraging the orthogonal reactivity of the C2 and C4 halogens, researchers can bypass lengthy, linear synthetic steps in favor of rapid, convergent library generation. This makes it an indispensable tool in the optimization of quinoline-based lead compounds in modern drug discovery.

References

-

National Institutes of Health (PMC). (n.d.). Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. Retrieved March 7, 2026, from [Link]

-

National Institutes of Health (PMC). (n.d.). Lead Optimization of 3-Carboxyl-4(1H)-Quinolones to Deliver Orally Bioavailable Antimalarials. Retrieved March 7, 2026, from [Link]

Technical Guide: Synthetic Architectures for Substituted Chloroquinolines

Executive Summary

Substituted chloroquinolines are not merely intermediates; they are the pharmacophore backbone for a century of antimalarial (Chloroquine, Hydroxychloroquine), antibacterial (Fluoroquinolones), and antineoplastic kinase inhibitors (Bosutinib).

For the drug development chemist, the challenge lies in regiocontrol . Accessing the 4-chloro position requires a fundamentally different retrosynthetic logic than accessing the 2-chloro position. This guide dissects the three most robust synthetic routes—Gould-Jacobs , Meth-Cohn , and N-Oxide Activation —providing self-validating protocols and mechanistic insights to ensure reproducibility and scalability.

Route I: The Gould-Jacobs Reaction (4-Chloroquinolines)

Target Architecture: 4-Chloroquinolines (e.g., 4,7-dichloroquinoline). Primary Application: Synthesis of 4-aminoquinoline antimalarials.

The Gould-Jacobs reaction remains the industrial standard for constructing the quinoline core with a nitrogen atom derived from aniline. It is a sequence of condensation, thermal cyclization, and decarboxylative chlorination.

Mechanistic Pathway

The process begins with the condensation of an aniline with an alkoxymethylenemalonate, followed by a high-temperature "thermal squeeze" (electrocyclic ring closure) to form the 4-hydroxyquinoline core, which is then chlorinated.

Figure 1: The Gould-Jacobs pathway relies on a critical thermal cyclization step to establish the bicyclic core.

Critical Insight: The Thermal Bottleneck

The cyclization step (Enamine

-

Process Tip: Use Dowtherm A (a eutectic mixture of diphenyl oxide and biphenyl). It boils at 258°C, allowing the reaction to proceed at reflux without pressure vessels, while acting as a heat sink to prevent charring.

Validated Protocol: Synthesis of 4,7-Dichloroquinoline

Reference Standard: Adapted from Organic Syntheses and BenchChem Protocols [1, 2].

-

Condensation: In a round-bottom flask, mix 3-chloroaniline (1.0 equiv) and diethyl ethoxymethylenemalonate (1.1 equiv). Heat to 110°C for 1 hour. Remove the ethanol byproduct via distillation to drive the equilibrium.

-

Cyclization: Add the resulting enamine dropwise to boiling Dowtherm A (10 volumes) at 250°C. Stir for 30–60 minutes.

-

Checkpoint: The formation of off-white solids indicates the 4-hydroxyquinoline product is crashing out (it is insoluble in hot Dowtherm).

-

-

Isolation: Cool to RT. Dilute with hexane (to wash away Dowtherm). Filter and dry the solid 7-chloro-4-hydroxyquinoline .

-

Chlorination: Suspend the solid in POCl

(5 equiv). Heat to reflux (105°C) for 2 hours. -

Workup: Pour carefully onto ice (See Section 5: Safety). Neutralize with NH

OH. Filter the precipitate.[6][7]

Route II: The Meth-Cohn Synthesis (Vilsmeier-Haack)

Target Architecture: 2-Chloro-3-formylquinolines.[7][8][9] Primary Application: Precursors for fused heterocyclic systems (e.g., quinolino-fused lactones) and further functionalization at C3.

This method, popularized by Otto Meth-Cohn, is a "chemical guillotine" approach—it constructs the ring and installs functionalities in a single pot using the Vilsmeier reagent.

Mechanistic Workflow

Unlike Gould-Jacobs, this route starts with an acetanilide . The Vilsmeier reagent (DMF + POCl

Figure 2: The Meth-Cohn sequence converts acetanilides directly to functionalized chloroquinolines.

Critical Insight: Electronic Sensitivity

This reaction is highly sensitive to the electron density of the aromatic ring.

-

Electron-Donating Groups (EDGs): Meta-substituted EDGs (e.g., -OMe, -Me) strongly facilitate cyclization at the para position relative to the substituent.

-

Electron-Withdrawing Groups (EWGs): Strong EWGs (e.g., -NO

) often fail or require harsh conditions (PCl

Validated Protocol

Reference Standard: Meth-Cohn et al., J. Chem. Soc. Perkin Trans [3, 4].

-

Reagent Formation: In a dry flask under Argon, cool DMF (3 equiv) to 0°C. Add POCl

(7–12 equiv) dropwise. Stir for 30 mins to form the Vilsmeier salt (white slurry). -

Addition: Add the acetanilide (1 equiv) in solution or solid form.

-

Reaction: Heat to 85°C. Monitor by TLC. Evolution of HCl gas will be observed.[10]

-

Time: 4–16 hours depending on substituents.

-

-

Quench: Pour the dark syrup onto crushed ice/water with vigorous stirring. The aldehyde moiety is revealed upon hydrolysis of the iminium intermediate.

-

Purification: The product usually precipitates as a yellow solid. Recrystallize from ethyl acetate.

Route III: Regioselective N-Oxide Activation

Target Architecture: 2-Chloroquinolines (from Quinoline).[2][7][8][11][12] Primary Application: Late-stage functionalization of the quinoline ring.